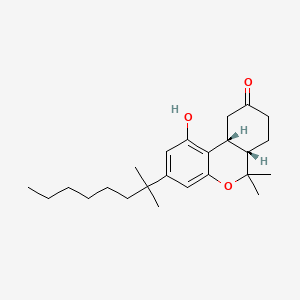

cis-Nabilone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56469-15-9 |

|---|---|

Molecular Formula |

C24H36O3 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(6aS,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |

InChI |

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19+/m1/s1 |

InChI Key |

GECBBEABIDMGGL-MOPGFXCFSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@@H]3C(OC2=C1)(C)C)O |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

Other CAS No. |

56469-15-9 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Cis Nabilone

Retrosynthetic Analysis of the cis-Nabilone Molecular Scaffold

A retrosynthetic analysis of the this compound scaffold reveals two primary building blocks: a resorcinol (B1680541) derivative and a terpene-derived unit. The key disconnection point is the bond that forms the pyran ring, which is typically constructed via a Friedel-Crafts type alkylation or a related cyclization reaction. This approach simplifies the complex tricyclic structure into more readily available precursors. The stereochemistry of the 6a and 10a positions, which defines the cis or trans nature of the molecule, is a critical aspect addressed during the synthetic design.

The synthesis often involves the condensation of 5-(1,1-dimethylheptyl)resorcinol (B29920) with a suitable terpene-derived electrophile. mdpi.com One common synthetic route utilizes verbenone (B1202108) or related monoterpenes to introduce the bicyclic system of the C-ring. chemrxiv.org The initial condensation product is often a mixture of isomers, including the desired this compound, which then requires separation or isomerization. hawaii.edu

Enantioselective Synthetic Methodologies for this compound and its Precursors

Achieving enantioselectivity in the synthesis of cannabinoids like this compound is crucial for studying the pharmacological activity of individual stereoisomers. Various strategies have been developed to control the stereochemistry during the formation of the hexahydrodibenzopyran core.

Recent advancements have demonstrated the use of chiral Brønsted acids as powerful catalysts for the asymmetric cyclization of 1-aryl terpenols, leading to enantiomerically enriched cis-tetrahydrocannabinoid scaffolds. researchgate.netresearchgate.netnih.gov Specifically, strongly acidic imidodiphosphorimidates (IDPis) have been identified as effective catalysts, providing good yields and excellent enantioselectivity in a single step. researchgate.netresearchgate.netnih.gov This biomimetic approach mimics the natural cyclization process and offers a direct route to specific enantiomers of cis-THC and its analogs, which share the same core structure as this compound. researchgate.netfrontiersin.org The catalyst creates a chiral environment that directs the cyclization to favor one enantiomer over the other. researchgate.net

Diastereoselective synthesis of the hexahydrodibenzopyran core is essential for controlling the relative stereochemistry of the chiral centers. One established method involves the acid-catalyzed condensation of a resorcinol with a terpene like p-mentha-2,8-dien-1-ol. nih.gov This reaction proceeds through a series of steps including a Friedel-Crafts allylation, followed by a dibenzopyran ring closure. nih.gov The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the products. For instance, the use of Lewis acids like tin(IV) chloride has been employed in the synthesis of nabilone (B1677615) to promote the desired cyclization and isomerization. hawaii.eduresearchgate.net Other strategies involve intramolecular Diels-Alder reactions to construct the bicyclic system with controlled stereochemistry. chemrxiv.org

The stereochemical outcome of the synthesis of hexahydrodibenzopyrans is highly dependent on the reaction conditions. The choice of acid catalyst (both Lewis and Brønsted acids), solvent, and temperature can significantly impact the ratio of cis to trans isomers. For example, the condensation of olivetol (B132274) with (+)-trans-2-carene oxide using BF₃·Et₂O or p-toluenesulfonic acid yields a mixture of (+)-Δ⁹-cis-THC and (-)-Δ⁹-trans-THC. frontiersin.org Milder acid conditions have been shown to favor the formation of a separable mixture of Δ⁹-cis-THC and Δ⁹-trans-THC. frontiersin.org In the synthesis of nabilone, specific conditions are used to favor the formation of the initial cis isomer, which can then be isomerized to the thermodynamically more stable trans isomer. google.com The catalyst plays a crucial role; for instance, hydrogenation of cis-Δ⁹-THC over platinum oxide yields predominantly the 9α-HHC epimer, while palladium on carbon reverses this ratio. europa.eu

Table 1: Influence of Catalysts on Cannabinoid Synthesis

| Precursors | Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| (+)-trans-2-carene oxide and olivetol | BF₃·Et₂O or p-toluenesulfonic acid | (+)-Δ⁹-cis-THC and (-)-Δ⁹-trans-THC | frontiersin.org |

| 1-aryl terpenols | Chiral Imidodiphosphorimidates (IDPis) | Enantiomerically enriched cis-tetrahydrocannabinoids | researchgate.netresearchgate.net |

| cis-Δ⁹-THC | Platinum Oxide (PtO₂) | 9α-HHC (cis-HHC epimer) | europa.eu |

Diastereoselective Approaches in Hexahydrodibenzopyran Synthesis

Isomerization Reactions of this compound to trans-Nabilone Analogs

The cis isomer of nabilone is often a kinetic product of the initial cyclization reaction. It can be readily converted to the thermodynamically more stable trans isomer through acid-catalyzed isomerization. hawaii.edugoogle.com This conversion is a key step in many synthetic routes to produce trans-nabilone. google.com

The acid-catalyzed isomerization from the cis to the trans configuration proceeds through a proposed mechanism involving the protonation of the pyran oxygen, followed by ring-opening to form a carbocation intermediate. This allows for rotation around the C6a-C10a bond. Subsequent ring-closure then leads to the formation of the more stable trans isomer. google.com The use of strong Lewis acids like aluminum chloride or tin(IV) chloride can facilitate this isomerization, often in high yield. hawaii.edu This process allows for the conversion of the initially formed racemic this compound to the desired trans-nabilone. hawaii.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name | Systematic Name |

|---|---|

| This compound | (6aR,10aS)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9(10H)-one and its enantiomer |

| trans-Nabilone | (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9(10H)-one and its enantiomer |

| (+)-Δ⁹-cis-THC | (+)-(6aR,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |

| (-)-Δ⁹-trans-THC | (-)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |

| Olivetol | 5-pentylbenzene-1,3-diol |

| Verbenone | (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one |

| (+)-trans-2-carene oxide | (1S,3R,5R,7R)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane |

| p-mentha-2,8-dien-1-ol | 2-(prop-1-en-2-yl)-5-methylcyclohex-2-en-1-ol |

| 9α-HHC | (6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol |

Efficiency and Selectivity of Isomerization Processes

The synthesis of nabilone often results in a mixture of stereoisomers, specifically the (6aS,10aS) cis-isomer and the (6aR,10aR) trans-isomer. The relative ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent. Generally, the trans-isomer is the thermodynamically more stable product, and many synthetic routes are designed to yield it as the major component. However, specific conditions can favor the formation of the cis-isomer, which can then be isolated.

In synthetic pathways, the cyclization step is critical for determining the stereochemistry at the C6a and C10a positions. For instance, treating the condensation product of 5-(1,1-dimethylheptyl)resorcinol and an appropriate terpene derivative with p-toluenesulfonic acid (p-TsOH) in refluxing chloroform (B151607) has been shown to produce a 2:1 mixture of cis- and trans-nabilone. hawaii.edu While this demonstrates the formation of this compound, the selectivity is moderate. Subsequent processing is often required to separate the isomers or to convert the cis-isomer into the more stable trans-isomer, a common practice being treatment with aluminum chloride which can achieve a 70% yield for the trans product. hawaii.edu

Conversely, processes have been developed to enhance the yield of the cis-isomer specifically. One patented method describes a procedure where the cyclization is performed with p-toluenesulfonic acid in chloroform, followed by a specific workup. The crude product is suspended in hexane (B92381) at a low temperature (0°C), leading to the selective precipitation of this compound. This process demonstrates high efficiency and selectivity, affording the desired cis-isomer in high yield. google.com

The table below summarizes findings from research on the efficiency of reactions yielding this compound.

| Catalyst/Reagent | Conditions | Product(s) | Yield/Ratio | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Refluxing chloroform | (-)-cis-Nabilone and (-)-trans-Nabilone | 2:1 cis:trans mixture (92% total yield) | hawaii.edu |

| p-Toluenesulfonic acid (p-TsOH) | Chloroform, followed by precipitation from cold hexane | (±)-cis-Nabilone | 83.3% | google.com |

| Aluminum chloride | Reaction with (+)-apoverbenone and 5-(1,1-dimethylheptyl)resorcinol | Nabilone precursor | 16% (low yield) | mdpi.com |

Chemical Derivatization and Functionalization Strategies for this compound Analogs

The nabilone scaffold, including the cis-isomer, serves as a versatile template for the synthesis of new analogs through various chemical derivatization and functionalization strategies. These modifications are typically aimed at exploring structure-activity relationships. Research has focused on modifying the ketone at the C-9 position, the phenolic hydroxyl group, and the aliphatic side chain.

One common strategy involves the reduction of the C-9 ketone. The cis-isomer of nabilone can be stereospecifically reduced to its corresponding 9S-alcohol. asm.org This transformation introduces a new chiral center and significantly alters the molecule's polarity and hydrogen-bonding capabilities. Further derivatization can be achieved from this alcohol intermediate. For example, a Wittig olefination can be performed on the ketone (after protecting the phenolic hydroxyl group) to produce methoxymethylene derivatives, which can then be hydrolyzed to C-9 aldehydes. nih.govchemrxiv.org

Another approach involves reactions at other functional groups. The phenolic hydroxyl group can be protected, for instance through acetylation, to allow for selective reactions elsewhere on the molecule. mdpi.com A notable example is the Baeyer-Villiger rearrangement of the acetylated nabilone, which converts the C-9 ketone into a lactone, thereby creating a new class of nabilone derivatives. mdpi.com

Functionalization is not limited to synthetic chemical methods. Microbiological transformations have proven to be an effective strategy for producing novel, optically active nabilone analogs. asm.orgnih.gov Various microorganisms can introduce functional groups at different positions. For example, Bacillus cereus can hydroxylate the side chain of nabilone to produce a 9-keto-6'-hydroxy-6aS,10aS-trans cannabinoid, and it can also reduce the ketone to form a 9S-hydroxy-6aS,10AS-trans cannabinoid. nih.gov Nocardia salmonicolor has been used to create a series of acidic analogs by oxidizing the terminal carbon of the alkyl side chain to a carboxylic acid group. nih.gov These biotransformations offer a route to complex analogs that may be difficult to achieve through purely synthetic means. asm.orgnih.gov

The table below details several derivatization strategies for nabilone.

| Starting Material | Reagent/Method | Functionalization Type | Product Analog | Reference |

|---|---|---|---|---|

| (-)-Nabilone | Sodium cyanoborohydride, Ammonium acetate | Reductive amination at C-9 | C-9 amine derivatives | hawaii.edu |

| Nabilone (protected) | Wittig olefination, then hydrolysis | C-9 aldehyde formation | 9R-carbaldehyde nabilone derivative | nih.govchemrxiv.org |

| Nabilone | Acetic anhydride | Acetylation of hydroxyl group | (6aS,10aR)-...-9-oxo-...-1-yl acetate | mdpi.com |

| Acetylated Nabilone | 3-chlorobenzoperoxoic acid | Baeyer-Villiger rearrangement | Regioisomeric lactones | mdpi.com |

| (±)-cis-Nabilone | Bacillus cereus (microorganism) | Stereospecific reduction of C-9 ketone | 9S-hydroxy-6aS,10AS-trans cannabinoid | asm.orgnih.gov |

| Nabilone | Nocardia salmonicolor (microorganism) | Oxidation of side chain | Carboxylic acid analogs | nih.gov |

Molecular Pharmacology of Cis Nabilone and Its Stereoisomers

Cannabinoid Receptor Binding Affinities and Selectivity (CB1 and CB2)

Quantitative Analysis of Binding to Recombinant Cannabinoid Receptors

The affinity of a compound for a receptor is a critical determinant of its pharmacological activity. For cannabinoids, this is typically quantified by the dissociation constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.

Studies utilizing radioligand displacement assays with recombinant human cannabinoid receptors (CB1 and CB2) have been employed to determine the binding affinities of various cannabinoids. acs.org In these assays, a radiolabeled cannabinoid, such as [3H]CP-55,940, is used to bind to the receptors, and the ability of an unlabeled ligand, like cis-nabilone, to displace the radioligand is measured. acs.org This allows for the calculation of the Ki value for the test compound.

For instance, research has shown that (-)-Δ⁹-(trans)-THC has a dissociation constant of (22±13) nmol for the CB1 receptor, while its geometric stereoisomer, (-)-Δ⁹-(cis)-THC, exhibits a significantly weaker binding affinity with a Ki value that is an order of magnitude higher at (228±45) nmol. innovareacademics.in This highlights the importance of stereochemistry in receptor binding.

The binding affinities of various cannabinoids, including synthetic ones like nabilone (B1677615), are often evaluated against both CB1 and CB2 receptors to understand their selectivity. nih.govnih.gov Nabilone itself is a synthetic cannabinoid that acts as a weak partial agonist at both CB1 and CB2 receptors. nih.gov

Comparative Receptor Affinity Profiles with trans-Nabilone and Other Cannabinoids

The stereochemical configuration of a cannabinoid molecule significantly influences its binding affinity for CB1 and CB2 receptors. Comparative studies have revealed distinct affinity profiles between stereoisomers.

For example, (-)-Δ⁹-cis-THC demonstrates a binding affinity for CB1 and CB2 receptors that is ten times lower than its trans-isomer, (-)-Δ⁹-trans-THC. frontiersin.org Conversely, the (+)-Δ⁹-cis-THC enantiomer has been found to be inactive. frontiersin.org This underscores the stereospecificity of the cannabinoid receptors.

Nabilone, which is commercially available as a racemic mixture of its trans-isomers (Cesamet®), activates both CB1 and CB2 receptors. nih.govhawaii.edu In contrast, the cis-isomer of nabilone can be isomerized to the more stable trans-isomer. hawaii.edu

The table below provides a comparative view of the binding affinities (Ki in nM) of various cannabinoids for CB1 and CB2 receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| (-)-Δ⁹-trans-THC | 22 ± 13 innovareacademics.in | - | - |

| (-)-Δ⁹-cis-THC | 228 ± 45 innovareacademics.in | - | - |

| Nabilone | - | - | 1.0-0.62 (slight CB2 selectivity) biointerfaceresearch.com |

| Δ⁹-THC | - | - | - |

| CBD | - | - | 1.0-1.38 (slight CB1 selectivity) biointerfaceresearch.com |

| Taranabant | - | - | 1.0-1.52 (slight CB1 selectivity) biointerfaceresearch.com |

| THCV | - | - | 1.0 (no selectivity) biointerfaceresearch.com |

Data presented as mean ± standard deviation where available. A dash (-) indicates that specific data was not found in the provided search results.

Ligand-Receptor Interaction Dynamics and Molecular Docking Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their receptor targets at an atomic level. acs.orgnih.gov These methods provide insights into the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.

For cannabinoid receptors, docking studies have helped to identify the binding pockets and the key molecular features that determine ligand affinity and selectivity. acs.orgacs.org For example, the binding of ligands to the CB2 receptor is often stabilized by hydrogen bonds and aromatic stacking interactions with specific residues. nottingham.ac.uk

MD simulations can further reveal the dynamic nature of the ligand-receptor complex, showing how ligands may enter the receptor's binding site from the lipid membrane. researchgate.net Studies have suggested that cannabinoids may access the CB1 receptor through a gateway between transmembrane helices. researchgate.net

The structural differences between cis and trans isomers of cannabinoids, such as THC, can lead to different binding modes and interactions within the receptor pocket, explaining the observed differences in their binding affinities. frontiersin.org

Mechanisms of Cannabinoid Receptor Agonism or Antagonism Mediated by this compound

G-Protein Coupled Receptor Signaling Pathways (e.g., cAMP Modulation)

Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs). biointerfaceresearch.comresearchgate.net When an agonist binds to these receptors, it triggers a conformational change that activates an associated intracellular G-protein. researchgate.net This initiates a signaling cascade that leads to various cellular responses.

One of the primary signaling pathways modulated by cannabinoid receptors is the adenylyl cyclase/cyclic AMP (cAMP) pathway. nih.govmdpi.com Activation of CB1 and CB2 receptors, which are coupled to the inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. researchgate.netnih.gov This results in a decrease in the intracellular concentration of the second messenger cAMP. researchgate.net

The potency and efficacy of a cannabinoid in modulating cAMP levels can be determined through functional assays. biorxiv.org Full agonists produce a maximal response, while partial agonists elicit a submaximal response. nottingham.ac.uk The effect of a cannabinoid on cAMP signaling is a key indicator of its agonist or antagonist properties.

Modulation of Endocannabinoid Hydrolytic Enzymes

The endocannabinoid system includes not only the cannabinoid receptors but also the enzymes responsible for the synthesis and degradation of endogenous cannabinoids (endocannabinoids). researchgate.net The primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.net

The enzymes responsible for their degradation are fatty acid amide hydrolase (FAAH), which primarily hydrolyzes AEA, and monoacylglycerol lipase (B570770) (MAGL), which is the main enzyme for 2-AG degradation. researchgate.netuniversiteitleiden.nlresearchgate.net Inhibiting these enzymes can increase the levels of endocannabinoids, thereby enhancing their signaling through cannabinoid receptors. bms.combms.com

Some cannabinoids have been shown to interact with these hydrolytic enzymes. For example, (-)-Δ⁹-cis-THC has been found to be a mild inhibitor of endocannabinoid hydrolytic enzymes, similar to (-)-Δ⁹-trans-THC. frontiersin.org However, the inhibitory concentrations (IC50 values) for these natural tetrahydrocannabinols are generally higher than the concentrations typically achieved in the body after cannabis use. frontiersin.org The potential for this compound to modulate FAAH and MAGL activity is an area for further investigation to fully understand its pharmacological profile.

Structure Activity Relationship Sar Studies of Cis Nabilone Analogs

Elucidation of the Influence of cis-Configuration on Receptor Recognition and Functional Efficacy

The stereochemistry at the junction of the pyran and cyclohexyl rings (C6a and C10a) is a fundamental determinant of a cannabinoid's ability to bind to and activate cannabinoid receptors (CB1 and CB2). Naturally occurring and most potent synthetic cannabinoids, including the commercial formulation of nabilone (B1677615), possess a trans-ring fusion (6aR, 10aR) ucl.ac.be.

Research comparing cis- and trans-isomers of classical cannabinoids consistently demonstrates that the trans-configuration is thermodynamically more stable and pharmacologically more active ucl.ac.be. Studies on THC isomers, which share the core scaffold with nabilone, have shown that the cis-isomers are significantly less active. For instance, (−)-Δ⁹-cis-THC exhibits binding affinities for CB1 and CB2 receptors that are ten times lower than its natural trans-counterpart, while the (+)-Δ⁹-cis-THC enantiomer was found to be inactive frontiersin.org. Similarly, other cis-isomers like cis-Δ⁸-THC are reported to be relatively inactive ucl.ac.be.

This reduced activity is attributed to the three-dimensional shape imparted by the cis-fusion, which likely hinders the molecule from adopting the optimal conformation required for effective binding within the receptor's active site. The trans-configuration allows the molecule to present its key pharmacophoric groups—the phenolic hydroxyl, the C3-alkyl side chain, and the oxygen of the pyran ring—in a spatial arrangement that is more favorable for the critical intermolecular interactions with amino acid residues in the receptor binding pocket. Synthetic routes have been developed that can isomerize the less active cis-nabilone to the more potent trans-nabilone, underscoring the therapeutic importance of the trans-stereochemistry hawaii.edu.

Impact of Substituent Modifications on Pharmacological Profile and Receptor Interactions

The pharmacological profile of nabilone analogs is highly sensitive to modifications of its key structural features: the C3 side chain, the C9 ketone, and the phenolic hydroxyl group.

C3-Alkyl Side Chain: The length and branching of the alkyl side chain at the C3 position are critical for receptor affinity and potency. SAR studies on classical cannabinoids have established that a certain lipophilic chain length is necessary for potent activity semanticscholar.orgnih.gov.

Chain Length: Increasing the carbon chain length from the natural pentyl group (as in THC) to heptyl or octyl generally increases binding affinity for both CB1 and CB2 receptors nih.gov.

Branching: The introduction of bulky, branched substituents at the C1' position of the side chain, such as the 1,1-dimethylheptyl (DMH) group found in nabilone, significantly enhances receptor affinity compared to a straight alkyl chain ucl.ac.be. This suggests the binding pocket can accommodate and favorably interact with such bulky groups ucl.ac.be. The DMH side chain is a key contributor to nabilone's greater potency compared to Δ⁹-THC mdpi.com.

C9-Ketone: The ketone at the C9 position is a defining feature of nabilone, distinguishing it from THC which has a methyl group at this position mdpi.com. This modification contributes to nabilone's increased potency mdpi.com.

Reduction of Ketone: Modifying the C9-ketone, for instance by reducing it to its corresponding axial or equatorial alcohol epimers, generally leads to a decrease in activity in pain assays ucl.ac.be.

Other Modifications: Synthetic strategies have enabled the conversion of the C9-ketone into other functional groups, such as aldehydes or hydroxymethyl groups, creating a range of analogs for further SAR exploration mdpi.com.

Phenolic Hydroxyl Group: The C1-phenolic hydroxyl group is considered a crucial pharmacophore for classical cannabinoids, acting as a hydrogen bond donor in receptor interactions. Modifications at this position, such as substitution, typically reduce pharmacological activity govinfo.gov.

The following interactive table summarizes SAR findings for key cannabinoid analogs, illustrating the impact of substituent modifications on receptor binding affinity.

| Compound/Analog | Modification | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Key Finding | Reference |

| Δ⁹-THC | C3-pentyl, C9-methyl | 40.7 | 36.4 | Baseline natural cannabinoid | ucl.ac.be |

| Δ⁸-THC | C3-pentyl, C9-methyl | 47.6 | 39.3 | Isomer of Δ⁹-THC with similar potency | ucl.ac.be |

| Nabilone | C3-DMH, C9-ketone | 2.2 | 1.8 | DMH side chain and C9-ketone increase affinity significantly | nih.govoup.com |

| AMG3 (Δ⁸-THC analog) | C1'-spiro-dithiolane side chain | 0.32 | 0.52 | Bulky C1' substituent enhances affinity | ucl.ac.be |

| O-2545 (Δ⁸-THC analog) | C1'-DMH with imidazolyl moiety | 1.3 | 0.12 | Addition of polar group to side chain maintains high affinity and increases CB2 selectivity | ucl.ac.be |

| (-)-Δ⁹-cis-THC | cis-ring fusion | ~10x lower than trans | ~10x lower than trans | cis-configuration drastically reduces receptor affinity | frontiersin.org |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are invaluable tools for rationalizing the observed SAR of this compound analogs and for guiding the design of new compounds with desired pharmacological properties.

QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For cannabinoids, including nabilone, QSAR models have been developed to correlate physicochemical properties and structural descriptors with receptor binding affinity and other pharmacological parameters mgesjournals.com.

One approach involves the use of topological indices, such as the Wiener (W) and Balaban (J) indices, which quantify molecular size, shape, and branching researchgate.netinnovareacademics.in. Studies have shown that synthetic cannabinoids like nabilone possess a Wiener index approximately twice that of their plant-derived counterparts, a feature that can be correlated with their altered biopharmaceutical profiles researchgate.netinnovareacademics.in.

More advanced three-dimensional QSAR (3D-QSAR) techniques, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to cannabinoid analogs acs.org. These methods generate 3D models that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic character are favorable or unfavorable for receptor binding. Such studies on cannabinoid ligands have provided detailed maps of the structural requirements for high affinity at both CB1 and CB2 receptors, aiding in the design of more potent and selective analogs acs.org.

Given that the experimental crystal structures of cannabinoid receptors were unavailable for many years, homology modeling became a critical tool for visualizing the receptor's three-dimensional structure and its binding pocket mdpi.comnih.gov. These models are typically built using the known crystal structure of a related G-protein coupled receptor (GPCR), such as bovine rhodopsin, as a template acs.org.

By docking nabilone and its analogs into these homology models of CB1 and CB2, researchers can simulate and analyze their binding modes. These simulations help to identify the specific amino acid residues that interact with the ligand's key pharmacophores, such as the phenolic hydroxyl, the C3-side chain, and the pyran ring oxygen nih.govbiointerfaceresearch.com. Docking studies can rationalize observed SAR data, for example, by showing how the cis-configuration of a nabilone analog would lead to steric clashes within the binding site, thus explaining its lower affinity frontiersin.orgucl.ac.be. Furthermore, these models are instrumental in the rational design of novel ligands with improved properties, such as enhanced selectivity for the CB2 receptor over the CB1 receptor, which is a major goal in the development of therapeutic cannabinoids without psychoactive side effects nih.govacs.org.

Preclinical Pharmacokinetic Investigations of Cis Nabilone in Research Models

Absorption and Distribution Profiles in Animal Models

Preclinical studies indicate that cis-nabilone is rapidly and extensively absorbed in various animal models, including rats, dogs, and monkeys. hres.cahres.ca Following oral administration, the compound is readily absorbed from the gastrointestinal tract. rxlist.com

Once absorbed, this compound undergoes wide distribution into tissues. fda.gov A notable species difference exists in the distribution to the brain. In dogs, a carbinol metabolite of nabilone (B1677615) has been observed to accumulate in brain tissue, with concentrations reaching two to four times that found in plasma. hres.ca This accumulation was not observed in monkeys. hres.ca The apparent volume of distribution for nabilone is approximately 12.5 L/kg. fda.govnih.gov

Table 1: Peak Plasma Concentration and Half-Life of Nabilone in Animal Models

| Species | Peak Plasma Concentration (Tmax) | Plasma Half-Life (Nabilone) | Plasma Half-Life (Total Radioactivity) | Reference |

|---|---|---|---|---|

| Dog | ~2 hours | ~2 hours | >30 hours | hres.ca |

| Monkey | ~2 hours | ~2 hours | ~35 hours | hres.ca |

Metabolic Pathways and Metabolite Identification in In Vitro and In Vivo Research Models

The biotransformation of this compound is extensive and involves multiple metabolic pathways, with significant species-dependent variations. fda.govtandfonline.com Two primary pathways have been identified: stereospecific enzymatic reduction and direct enzymatic oxidation. hres.cahres.ca

The first major pathway involves the stereospecific reduction of the 9-keto group of nabilone, which produces carbinol metabolites. hres.cahres.ca This pathway is particularly prominent in dogs, where it is considered the major, and possibly sole, metabolic route. hres.canih.gov In contrast, this is a minor pathway in monkeys and humans. fda.govtandfonline.com

The second principal pathway is the direct enzymatic oxidation of the aliphatic side-chain, leading to the formation of hydroxylic and carboxylic analogs without prior reduction of the ketone. hres.cahres.ca This oxidative pathway is the more significant route in monkeys. hres.ca

In vitro studies using liver homogenates have confirmed that the enzymatic reduction of nabilone is a viable pathway in rats, dogs, and monkeys, highlighting a distinct species difference in the subsequent metabolism and elimination of the resulting carbinol metabolites. tandfonline.com

The metabolism of nabilone is mediated by the cytochrome P450 (CYP450) enzyme system in the liver. nih.govfrontiersin.org While the specific isozymes responsible for nabilone's metabolism have not been fully elucidated, it is known that multiple CYP450 enzymes are involved in its extensive biotransformation. wikipedia.org Cannabinoids, in general, are known to be metabolized by CYP2C9, CYP2C19, and CYP3A4. frontiersin.org Studies on other synthetic cannabinoids also point to the involvement of CYP3A4, CYP3A5, CYP2C8, and CYP2C9 in their metabolism. nih.gov

Preclinical research has identified both active and inactive metabolites of this compound. nih.gov The primary metabolites are carbinols, resulting from the reduction of the ketone group, and various oxidized derivatives. hres.ca

In dogs, the SSS-carbinol is a major metabolite, with plasma levels three to four times higher than the parent compound. hres.cahres.ca This carbinol metabolite has a long half-life of over 30 hours and has been found to accumulate in the brain tissue of dogs upon repeated dosing. hres.cahres.ca The accumulation of these long-lived carbinol metabolites has been implicated in the toxicity observed in long-term canine studies. nih.gov

In monkeys, the carbinol metabolites are formed to a lesser extent. tandfonline.com The major carbinol isomer found in monkey plasma is the RRS(SSR)-isomer. tandfonline.com The combined concentrations of nabilone and its carbinol metabolites in monkeys account for a smaller portion of the total circulating radioactivity compared to dogs, suggesting that other metabolites, likely from the oxidative pathway, are more prevalent. tandfonline.com The relative activities of the various metabolites compared to the parent drug have not been fully established. fda.gov

Table 2: Major Metabolites of this compound in Preclinical Models

| Species | Major Metabolic Pathway | Primary Metabolites | Key Findings | Reference |

|---|---|---|---|---|

| Dog | Stereospecific Reduction | SSS-carbinol | Carbinol levels 3-4x higher than nabilone; accumulates in brain tissue. | hres.cahres.ca |

| Monkey | Direct Enzymatic Oxidation | Hydroxylic and Carboxylic Analogs | Carbinol metabolites are minor; RRS(SSR)-isomer is the major carbinol. | hres.catandfonline.com |

| Rat | Stereospecific Reduction & Oxidation | Carbinols, Hydroxylic/Carboxylic Analogs | Both pathways are active. | hres.catandfonline.com |

Role of Cytochrome P450 Enzymes in this compound Metabolism

Excretion Patterns and Biliary Elimination in Preclinical Studies

The elimination of this compound and its metabolites occurs primarily through the feces, indicating that biliary excretion is the major route of elimination. hres.cadrugbank.com Following intravenous administration in preclinical models, approximately 67% of the administered radioactivity is recovered in the feces and about 22% in the urine. nih.govdrugbank.com After oral administration, around 60% is found in the feces and 24% in the urine. nih.govdrugbank.com This fecal-to-urine excretion ratio is similar to that of other cannabinoids. researchgate.net The extensive recovery of the drug and its metabolites from the feces, regardless of the administration route, confirms that the biliary system is the principal pathway for excretion. hres.cadrugbank.com

Advanced Analytical Methodologies for Cis Nabilone Characterization

Chromatographic Separation Techniques for Stereoisomers

The presence of multiple chiral centers in Nabilone (B1677615) necessitates the use of powerful chromatographic techniques to separate its stereoisomers. The spatial arrangement of atoms in these isomers can lead to significant differences in their pharmacological activity.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity and Stereoisomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a cornerstone technique for assessing the purity of cis-Nabilone and determining the ratio of its stereoisomers. mdpi.com The method's cost-effectiveness and operational benefits make it a favored choice in many analytical laboratories. mdpi.com

In HPLC, a sample is passed through a column packed with a stationary phase. The separation is achieved based on the differential interactions of the sample components with the stationary and mobile phases. For separating stereoisomers like those of Nabilone, specialized chiral stationary phases are often employed. These phases create a chiral environment that allows for the differential retention of enantiomers and diastereomers.

UV detection is suitable for cannabinoids as their primary chromophore is a substituted phenolic ring, which absorbs UV light. mdpi.com While many cannabinoids exhibit similar UV spectra, which can limit specificity, HPLC-UV remains a robust method for quantification when appropriate chromatographic separation is achieved. mdpi.com The choice of the column is critical; for instance, columns with mixed aromatic functionality have been shown to provide good results in cannabinoid analysis. mdpi.com The separation of THC isomers, which share structural similarities with Nabilone, has been achieved using various HPLC methods, highlighting the technique's utility in resolving complex cannabinoid mixtures. zeochem.com

Table 1: Key Parameters in HPLC-UV Analysis of Cannabinoids

| Parameter | Description | Relevance to this compound |

| Stationary Phase | The material packed in the HPLC column. Chiral stationary phases are essential for separating stereoisomers. | Enables the separation of this compound from its trans-isomer and their respective enantiomers. |

| Mobile Phase | The solvent that carries the sample through the column. The composition is optimized to achieve the best separation. | Affects the retention time and resolution of the stereoisomers. |

| UV Detection Wavelength | The specific wavelength of UV light used to detect the compounds as they elute from the column. | Typically set around 220-230 nm and 280-285 nm for cannabinoids to ensure maximum absorbance and sensitivity. mdpi.com |

| Purity Assessment | The percentage of the desired compound in a sample, determined by comparing the area of its peak to the total area of all peaks in the chromatogram. | Ensures the quality of the this compound active pharmaceutical ingredient. |

| Stereoisomeric Ratio | The relative proportion of different stereoisomers in a mixture, calculated from their respective peak areas. | Crucial for understanding the pharmacological profile of the drug, as different isomers can have different effects. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when used in tandem (MS/MS), is a powerful tool for the structural confirmation of this compound. researchgate.net In GC, the sample is vaporized and separated based on its volatility and interaction with the stationary phase in a long, thin capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is widely used for the confirmatory analysis of cannabinoids in various matrices. mdpi.com The fragmentation pattern observed in the mass spectrum provides detailed structural information, allowing for the unambiguous identification of the compound. kcl.ac.uk For complex molecules like this compound, tandem mass spectrometry (MS/MS) can provide even greater specificity by isolating a specific parent ion and then fragmenting it to observe the resulting daughter ions. This technique is invaluable for distinguishing between isomers that might have very similar primary mass spectra.

Spectroscopic Techniques for Structural Elucidation of this compound and its Analogs

Spectroscopic techniques are fundamental in determining the precise three-dimensional structure of molecules. For this compound and its related compounds, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, ¹H NMR (proton NMR) is used to determine the number of different types of protons and their neighboring environments.

The chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum provide a wealth of structural information. phcogj.com For instance, the relative stereochemistry of protons on the alicyclic ring of this compound can be determined by analyzing the coupling constants between them. This is essential for confirming the cis fusion of the rings. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the complete structural connectivity of the molecule. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. unimore.it Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio of an ion with extremely high precision (typically to four or five decimal places). This high accuracy allows for the calculation of a unique molecular formula. unodc.org

For this compound (C₂₄H₃₆O₃), HRMS can confirm this exact formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. nih.govnih.gov This is a critical step in the identification and characterization of new synthetic cannabinoids or impurities. mdpi.com

Table 2: Spectroscopic Data for Cannabinoid Characterization

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment, connectivity, and stereochemistry of protons. | Confirms the cis ring fusion and the overall structure of the molecule. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Complements ¹H NMR data for complete structural assignment. |

| 2D NMR (COSY, HSQC) | Correlation between protons, and between protons and carbons. | Establishes the connectivity of the entire carbon skeleton and attached protons. |

| HRMS | Highly accurate mass measurement. | Determines the exact elemental composition (molecular formula) of this compound. unimore.it |

Quantitative Analysis Methods for this compound in Biological Matrices from Research Models

To understand the pharmacokinetics and metabolism of this compound, sensitive and selective analytical methods are required to quantify the compound in biological matrices such as blood, plasma, and urine from research models. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs in biological fluids. ojp.gov This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The use of two analytical columns with different stationary phases can further enhance the confirmation of cannabinoids. ojp.gov

The development of such methods involves several key steps:

Sample Preparation: This often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix and minimize interference. mdpi.com

Method Validation: The method must be rigorously validated according to established guidelines to ensure its accuracy, precision, selectivity, and robustness. ojp.gov

Use of Internal Standards: A deuterated analog of this compound is typically used as an internal standard to correct for any variability in the sample preparation and instrument response, thereby improving the accuracy of quantification.

These quantitative methods are crucial for preclinical studies that investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing essential data for its development as a therapeutic agent.

Mechanistic Preclinical Studies of Cis Nabilone in Research Models

Cellular and Subcellular Mechanisms of Action

Nabilone (B1677615) is a synthetic cannabinoid that is chemically similar to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. fda.gov Its mechanism of action is primarily mediated through its interaction with the endocannabinoid system.

Nabilone functions as an agonist at the two main cannabinoid receptors, CB1 and CB2. researchgate.net These receptors are G protein-coupled receptors (GPCRs) found throughout the body. genecards.org CB1 receptors are located predominantly in the central and peripheral nervous systems, while CB2 receptors are found mainly in peripheral tissues, particularly on cells of the immune system. alzforum.orgnih.gov

Nabilone's interaction with these receptors is as a weak partial agonist. alzforum.org It targets both CB1 and CB2 receptors, displaying a slightly higher affinity for the CB1 receptor, approximately twofold greater than for the CB2 receptor. nih.gov The agonistic activity at these receptors is the foundational step for its pharmacological effects. researchgate.net The antiemetic effect, in particular, has been suggested to be caused by its interaction with the CB1 receptor system located in neural tissues. fda.gov

Interactive Data Table: Nabilone Receptor Interaction Profile

| Receptor Target | Receptor Type | Role of Nabilone | Primary Location of Receptor | Reference |

|---|---|---|---|---|

| CB1 | G Protein-Coupled Receptor | Agonist | Central Nervous System, Peripheral Neurons | fda.govresearchgate.netgenecards.orgalzforum.org |

| CB2 | G Protein-Coupled Receptor | Agonist | Immune System Cells, Peripheral Tissues | researchgate.netalzforum.orgnih.gov |

As an agonist for CB1 and CB2 receptors, nabilone initiates intracellular signaling cascades. Both CB1 and CB2 receptors are coupled to the Gi/o family of inhibitory G-proteins. nih.gov The activation of these receptors by an agonist like nabilone leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. nih.gov This action results in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular functions. nih.gov

Furthermore, the activation of both CB1 and CB2 receptors has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK pathway is crucial for regulating fundamental cellular processes, including proliferation, gene expression, differentiation, and survival. Research on cannabinoids also suggests that CB1 receptor activation can modulate ion channels, a signaling mechanism not as clearly defined for CB2 receptors. nih.gov The activation of CB1 receptors by cannabinoids can also decrease the presynaptic release of serotonin (B10506), which may contribute to its anti-emetic effects. nih.gov

In Vitro Receptor Occupancy and Functional Assays with Cellular Models

Animal Model Studies Focused on Mechanistic Insights

Preclinical studies in various animal models have been instrumental in defining the neuropharmacological profile of nabilone and understanding its mechanism of action in specific physiological systems.

In rodent models, nabilone demonstrates significant central nervous system activity. hres.ca Orally administered nabilone was found to be twice as active as Δ⁹-THC in producing ataxia and hypoactivity in rats. hres.ca Studies involving repeated dietary administration to rats revealed effects such as hypothermia, catatonia, and hyperirritability to touch, particularly at higher doses. hres.ca

Interactive Data Table: Summary of Neuropharmacological Findings for Nabilone in Rodent Models

| Animal Model | Observed Effect | Reference |

|---|---|---|

| Rat | Ataxia | hres.ca |

| Rat | Hypoactivity | hres.ca |

| Rat | Hypothermia (first 24 hours) | hres.ca |

| Rat | Catatonia (high-dose group) | hres.ca |

| Rat | Hyperirritability to touch (high-dose group) | hres.ca |

Nabilone's anti-emetic properties have been evaluated in several animal models using various emetogenic agents. In cats, pretreatment with nabilone completely prevented vomiting induced by the chemotherapeutic agent carmustine (B1668450) (BCNU) and significantly reduced emesis caused by mechlorethamine (B1211372) (HN2). pharmascience.com In pigeons, nabilone was effective in reducing emesis induced by cisplatin (B142131) and was found to be approximately 80 to 160 times more potent than prochlorperazine (B1679090) in this specific test system. pharmascience.com

The mechanism for this anti-emetic action is believed to involve multiple pathways. The primary pathway is the activation of CB1 receptors in the dorsal vagal complex of the brain, a key region for mediating emesis. nih.gov Interestingly, nabilone was found to be ineffective at blocking apomorphine-induced emesis in pigeons, suggesting its mechanism is distinct from dopamine (B1211576) receptor antagonists like prochlorperazine. pharmascience.com Another study in cats noted that the anti-emetic effect of nabilone could be antagonized by naloxone, pointing to a potential, though less characterized, interaction with the opioid system. pharmascience.com Furthermore, animal model studies suggest that cannabinoids may inhibit the nausea and emetic response by acting on presynaptic CB1 receptors to reduce serotonin release and by exerting inhibitory effects on 5-HT3 receptors. nih.gov

Interactive Data Table: Nabilone Anti-Emetic Activity in Animal Models

| Animal Model | Emetic Agent | Outcome | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cat | Carmustine (BCNU) | Vomiting prevented | CB1 Receptor Agonism | pharmascience.com |

| Cat | Mechlorethamine (HN2) | Vomiting incidence and latency reduced | CB1 Receptor Agonism | pharmascience.com |

| Pigeon | Cisplatin | Emetic episodes decreased | CB1 Receptor Agonism | pharmascience.com |

| Cat | Apomorphine/Deslanoside | Emesis antagonized by Naloxone | Potential Opioid System Interaction | pharmascience.com |

| Pigeon | Apomorphine | Ineffective | Distinct from Dopamine Antagonism | pharmascience.com |

Future Directions and Emerging Research Avenues for Cis Nabilone

Development of Novel Synthetic Routes with Enhanced Atom Economy and Stereoselectivity

The development of efficient and selective synthetic strategies is crucial for accessing specific isomers of nabilone (B1677615) and its derivatives for pharmacological evaluation. Current research focuses on improving upon classical synthetic methods, which often suffer from low yields and lack of stereocontrol.

Recent advancements have highlighted the potential of catalytic asymmetric methods to produce enantiomerically enriched cis-tetrahydrocannabinoid scaffolds in a single step. For instance, the use of strongly acidic imidodiphosphorimidates (IDPis) as chiral catalysts has shown promise in the cyclization of 1-aryl terpenols, yielding products with high enantioselectivity. researchgate.net This approach represents a significant step towards more atom-economical and stereoselective syntheses.

Future synthetic efforts will likely continue to focus on:

Catalytic Asymmetric Synthesis: Exploring new chiral catalysts and reaction conditions to achieve high stereoselectivity for the cis-configuration of nabilone.

Flow Chemistry: Adapting batch-wise synthetic procedures to continuous flow processes could offer better control over reaction parameters, improve safety, and enhance scalability. rsc.org

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and milder reaction conditions.

Exploration of cis-Nabilone Analogs for Distinct Pharmacological Profiles and Receptor Biased Agonism

The exploration of this compound analogs is a fertile ground for discovering compounds with improved therapeutic profiles. By systematically modifying the structure of this compound, researchers aim to fine-tune its interactions with cannabinoid receptors (CB1 and CB2) and potentially other targets.

A key concept guiding this research is biased agonism , where a ligand preferentially activates one signaling pathway over another at the same receptor. ethz.chusask.ca For CB1 receptors, this could mean designing analogs that retain the analgesic effects while minimizing the psychoactive side effects associated with certain signaling cascades. Research has shown that even subtle structural changes can influence the signaling bias of cannabinoid ligands. ethz.ch

The synthesis and pharmacological evaluation of C-9 and C-11 functionalized tricyclic classical cannabinoids derived from enantioenriched nabilone are underway. hawaii.edu These studies aim to map the structure-activity relationships (SAR) and understand how modifications at these positions affect receptor affinity, selectivity, and functional activity.

Future research in this area will likely involve:

Systematic SAR Studies: Synthesizing and testing a wide range of this compound analogs with modifications at various positions to build a comprehensive understanding of their pharmacological properties.

Functional Screening for Biased Agonism: Employing cell-based assays to identify analogs that exhibit biased signaling at CB1 and CB2 receptors.

Allosteric Modulators: Investigating the potential for this compound analogs to act as allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site and can fine-tune the receptor's response to endogenous cannabinoids. nottingham.ac.uk

Application of Advanced Structural Biology Approaches to this compound-Receptor Complexes

Understanding the precise molecular interactions between this compound and its target receptors is fundamental to rational drug design. Advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the structure of G protein-coupled receptors (GPCRs) like the cannabinoid receptors.

Recent cryo-EM structures of the CB1 receptor in complex with various ligands have revealed the atomic details of the orthosteric binding pocket and the conformational changes that occur upon receptor activation. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net These structures have shown how agonists, including synthetic cannabinoids, bind within a pocket formed by transmembrane helices and are capped by an extracellular loop. biorxiv.org

Determining the cryo-EM structure of the CB1 or CB2 receptor in complex with this compound would be a significant breakthrough. Such a structure would:

Reveal the specific binding pose of this compound, highlighting the key amino acid residues involved in the interaction.

Provide a structural basis for its pharmacological activity and any observed stereoselectivity.

Serve as a template for the computational design of new analogs with improved properties.

Future directions in this area include:

Cryo-EM Studies: Determining the high-resolution structures of CB1 and CB2 receptors bound to this compound and its key analogs.

Molecular Dynamics Simulations: Using the structural data to perform simulations that can predict the dynamic behavior of the receptor-ligand complex and provide insights into the mechanism of receptor activation and biased agonism. acs.org

Integration of this compound Research into Broader Cannabinoid Drug Discovery Pipelines

The knowledge gained from studying this compound can be leveraged within broader cannabinoid drug discovery programs. These pipelines aim to develop a diverse portfolio of cannabinoid-based therapeutics for various indications. globenewswire.comamericanpharmaceuticalreview.com

The integration of this compound research can occur at several levels:

Scaffold for New Libraries: The this compound scaffold can serve as a starting point for the creation of diverse chemical libraries for high-throughput screening against a range of biological targets.

Tool Compound for Target Validation: Enantiomerically pure this compound can be used as a pharmacological tool to probe the function of cannabinoid receptors and other potential targets in various disease models.

Comparative Pharmacology: Comparing the pharmacological profiles of this compound with other cannabinoids, both natural and synthetic, can help to identify the structural determinants of specific therapeutic effects. nih.gov

The trend towards developing synthetic cannabinoids that can be manufactured in bulk offers advantages in terms of scalability and quality control compared to plant-derived botanical drugs. nih.gov As such, synthetic cannabinoids like this compound and its future derivatives are well-positioned to be key components of next-generation cannabinoid medicines.

Computational Design and Predictive Modeling of this compound Derivatives for Targeted Applications

Computational approaches are becoming increasingly integral to modern drug discovery. In the context of this compound, these methods can accelerate the design and optimization of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new this compound analogs based on their chemical structures. mdpi.comresearchgate.net These models are built using experimental data from a set of known compounds and can be used to prioritize the synthesis of the most promising candidates. mdpi.com

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound derivatives to their target receptors and to estimate their binding affinities. nottingham.ac.ukacs.org These techniques rely on the three-dimensional structures of the receptor and the ligand and can provide valuable insights into the key interactions that govern binding and activity. Recent studies have successfully used large-scale docking of millions of molecules to identify novel CB1 receptor agonists. biorxiv.orgresearchgate.net

Future computational efforts will likely focus on:

Developing robust predictive models: Building and validating QSAR and machine learning models that can accurately predict the affinity, selectivity, and functional activity of this compound derivatives. researchgate.netchemrxiv.org

Structure-based virtual screening: Using the crystal or cryo-EM structures of cannabinoid receptors to screen large virtual libraries of this compound analogs to identify potential hits.

Predicting ADME properties: Using computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to improve their drug-like characteristics.

Q & A

Q. What advanced techniques elucidate this compound’s receptor-binding dynamics?

- Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, k_d) for CB1/CB2. Combine with cryo-EM to resolve receptor-ligand conformational changes. Validate findings using CRISPR-edited cell lines lacking specific cannabinoid receptors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.